molecular formula C9H10BrNO B112099 5-Bromo-2-(dimethylamino)benzaldehyde CAS No. 171881-36-0

5-Bromo-2-(dimethylamino)benzaldehyde

Cat. No. B112099
M. Wt: 228.09 g/mol
InChI Key: KELBDTNCLYIYKB-UHFFFAOYSA-N
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Description

“5-Bromo-2-(dimethylamino)benzaldehyde” is a chemical compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.09 g/mol.


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(dimethylamino)benzaldehyde” consists of a benzene ring substituted with a bromo group at the 5th position and a dimethylamino group at the 2nd position . The benzene ring also has an aldehyde group attached .


Physical And Chemical Properties Analysis

“5-Bromo-2-(dimethylamino)benzaldehyde” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

1. Application in Medicinal Chemistry

  • Summary of the Application: The compound is used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which are evaluated as potential inhibitors of the α-glucosidase enzyme .
  • Methods of Application: The synthesis involves the use of different spectroscopic techniques like EIMS, HRMS, 1H-NMR, and 13C-NMR . Molecular docking is performed on selected compounds to understand the molecular interaction of molecules with the active site of the enzyme .
  • Results or Outcomes: Twenty-three compounds out of twenty-five showed excellent to moderate activity in the range of IC50=12.4–103.2 μM . Compounds 1 (IC50=37.82±0.08 μM), 9 (IC50=37.76±0.05 μM), 12 (IC50=24.96±0.09 μM), 16 (IC50=21.15±0.08 μM) and 17 (IC50=8.34±0.02 μM) showed excellent inhibition as compared to the standard drug acarbose (IC50=38.25±0.12 μM) .

2. Application in Synthesis of New Derivatives

  • Summary of the Application: The compound is used in the synthesis of new 5-bromo-2-hydroxy-benzamide derivatives .
  • Methods of Application: The synthesis involves the reaction of 5-bromo-2-hydroxy-benzamide with methyl/ethyl α-halogenated acid esters to obtain methyl/ethyl esters . These esters, in reaction with hydrazine, provide hydrazides . In the next step, hydrazides are condensed with substituted benzaldehydes, obtaining hydrazones .
  • Results or Outcomes: The synthesized compounds were characterized using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS) . The obtained data proved their identity and provided their elemental composition .

3. Analytical, Biochemical and Synthetic Applications

  • Summary of the Application: Para-dimethylaminobenzaldehyde (DMAB), which is structurally similar to “5-Bromo-2-(dimethylamino)benzaldehyde”, has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
  • Methods of Application: The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
  • Results or Outcomes: This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .

4. Synthesis of Substituted Benzaldehydes

  • Summary of the Application: The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
  • Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
  • Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

5. Analytical, Biochemical and Synthetic Applications

  • Summary of the Application: Para-dimethylaminobenzaldehyde (DMAB), which is structurally similar to “5-Bromo-2-(dimethylamino)benzaldehyde”, has found usefulness in a wide range of applications from analytical, biochemical to synthetic procedures and processes alongside other miscellaneous applications .
  • Methods of Application: The unique structural feature of containing a para-dialkylamino substituent to an aldehyde moiety renders it highly reactive towards a wide range of compounds and this has made it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .
  • Results or Outcomes: This compound will be more relevant in years to come in microbiology, chemical pathology, and organic synthesis as well as pharmaceutical and analytical chemistry .

6. Synthesis of Substituted Benzaldehydes

  • Summary of the Application: The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
  • Methods of Application: The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
  • Results or Outcomes: This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

properties

IUPAC Name

5-bromo-2-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBDTNCLYIYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578040
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(dimethylamino)benzaldehyde

CAS RN

171881-36-0
Record name 5-Bromo-2-(dimethylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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